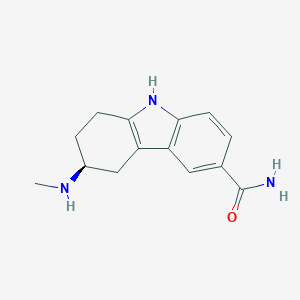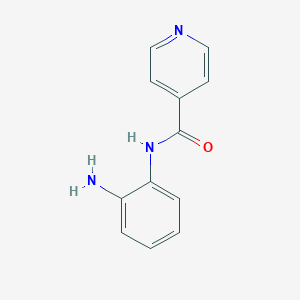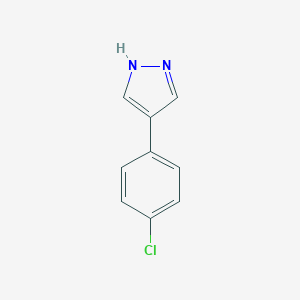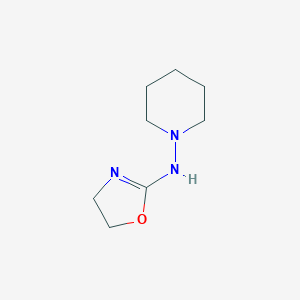
1-(2-Oxazolinylamino)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxazolinylamino)piperidine, also known as OXA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OXA is a heterocyclic compound that consists of a piperidine ring and an oxazoline ring, which makes it an important building block for the synthesis of various organic molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Oxazolinylamino)piperidine is not fully understood. However, it is believed that 1-(2-Oxazolinylamino)piperidine acts as a nucleophile, which makes it a useful building block for the synthesis of various organic molecules. It can also form hydrogen bonds with other molecules, which makes it useful for the design of new drugs.
Effets Biochimiques Et Physiologiques
1-(2-Oxazolinylamino)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antiviral activity against the herpes simplex virus. Furthermore, 1-(2-Oxazolinylamino)piperidine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Oxazolinylamino)piperidine is its high yield in the synthesis process. This makes it a cost-effective and efficient building block for the synthesis of various organic molecules. However, one of the limitations of 1-(2-Oxazolinylamino)piperidine is that it can be difficult to handle due to its instability. It can also be toxic in high concentrations, which makes it important to handle with care in the laboratory.
Orientations Futures
There are several future directions for the research and development of 1-(2-Oxazolinylamino)piperidine. One of the directions is the synthesis of new organic molecules using 1-(2-Oxazolinylamino)piperidine as a building block. This could lead to the development of new drugs and other biologically active compounds. Another direction is the study of the mechanism of action of 1-(2-Oxazolinylamino)piperidine, which could provide insights into its potential applications in scientific research. Additionally, the development of new synthesis methods for 1-(2-Oxazolinylamino)piperidine could lead to improvements in its efficiency and yield.
Méthodes De Synthèse
The synthesis of 1-(2-Oxazolinylamino)piperidine involves the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride. The final product is obtained by the reaction of the intermediate with sodium hydroxide. This method provides a high yield of 1-(2-Oxazolinylamino)piperidine, making it a cost-effective and efficient method for the synthesis of this compound.
Applications De Recherche Scientifique
1-(2-Oxazolinylamino)piperidine has been extensively used in scientific research due to its unique properties. 1-(2-Oxazolinylamino)piperidine is used as a building block for the synthesis of various organic molecules, including peptides, nucleotides, and amino acids. It is also used in the synthesis of biologically active compounds, such as antibacterial and antiviral agents.
Propriétés
Numéro CAS |
102071-43-2 |
|---|---|
Nom du produit |
1-(2-Oxazolinylamino)piperidine |
Formule moléculaire |
C8H15N3O |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
N-piperidin-1-yl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-2-5-11(6-3-1)10-8-9-4-7-12-8/h1-7H2,(H,9,10) |
Clé InChI |
ZJFGPATYHVYXMQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC2=NCCO2 |
SMILES canonique |
C1CCN(CC1)NC2=NCCO2 |
Synonymes |
1-(4,5-Dihydrooxazol-2-ylamino)piperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



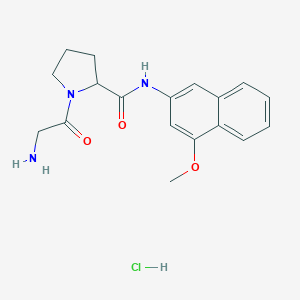
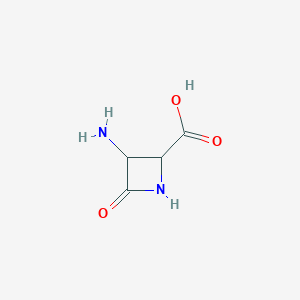
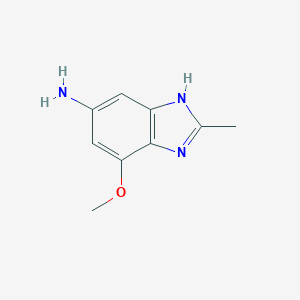
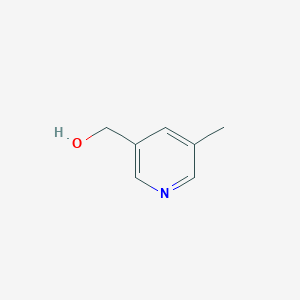
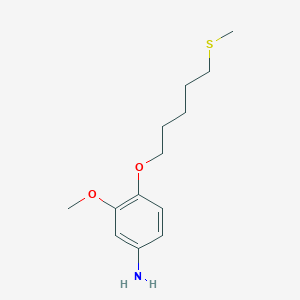
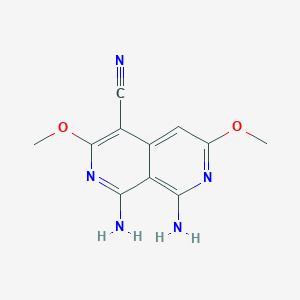
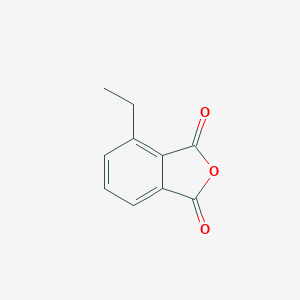


![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
